N-(2-Carboxyethyl)-N-octyl-beta-alanine

Description

Contextualizing N-(2-Carboxyethyl)-N-octyl-beta-alanine within Amino Acid Derivative Chemistry

This compound is classified as an N-substituted, amphiphilic amino acid derivative. medchemexpress.com Its foundation is beta-alanine (B559535), a naturally occurring beta-amino acid where the amino group is attached to the beta-carbon of the molecule. wikipedia.org Unlike its alpha-alanine counterpart, beta-alanine has no stereocenter. wikipedia.org

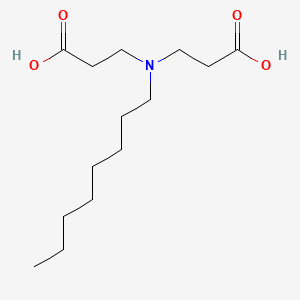

The defining characteristic of this compound is its molecular structure, which has been modified from the basic beta-alanine form. The nitrogen atom of the amino group is bonded to both a long-chain octyl group and a carboxyethyl group. nih.gov This structure imparts a dual nature to the molecule.

Hydrophobic Tail: The eight-carbon octyl group is a nonpolar hydrocarbon chain, giving this part of the molecule a water-repelling (hydrophobic) character.

Hydrophilic Head: The two carboxyl groups (-COOH), one from the beta-alanine backbone and one from the N-carboxyethyl group, are polar and water-attracting (hydrophilic).

This combination of a hydrophobic tail and a hydrophilic head makes this compound an amphiphilic compound, capable of interacting with both aqueous (water-based) and lipophilic (fat-based) environments. nih.gov It is soluble in water and ethanol (B145695) and appears as a white crystalline solid. chembk.com

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-[2-carboxyethyl(octyl)amino]propanoic acid | nih.gov |

| Molecular Formula | C14H27NO4 | nih.gov |

| Molecular Weight | 273.37 g/mol | nih.gov |

| CAS Number | 52663-87-3 | nih.gov |

Significance and Emerging Research Trajectories of Amphiphilic Beta-Alanine Derivatives

The amphiphilic nature of beta-alanine derivatives like this compound is central to their research significance. This property makes them effective surfactants—molecules that reduce surface tension between different phases, such as oil and water. This fundamental characteristic drives their investigation for various applications.

Detailed research findings show that these compounds are explored for their utility in several areas:

Chelating Agents: The presence of multiple carboxyl groups enables these molecules to bind with metal ions, a process known as chelation. This makes them candidates for use in industrial processes or environmental applications where sequestration of metal ions is necessary.

Corrosion Inhibitors: A significant area of research involves the use of amphiphilic amino acid derivatives to protect metal surfaces from corrosion. The molecule's ability to adsorb onto a metal surface, with the hydrophilic head binding to the metal and the hydrophobic tails forming a protective barrier, is a key mechanism being studied.

Specialty Surfactants: Their properties as emulsifiers, dispersants, and foaming agents are under continuous investigation for use in complex formulations across various industries.

Emerging research trajectories focus on synthesizing new functional polymers from N-substituted beta-alanine building blocks. chinesechemsoc.orgchinesechemsoc.org Scientists are creating novel poly(β-peptoid)s, which are polypeptide mimics with enhanced stability and biocompatibility. chinesechemsoc.org This research aims to overcome long-standing challenges in synthesizing such polymers, opening up new possibilities for advanced materials with diverse functionalities in their side chains and termini. chinesechemsoc.orgchinesechemsoc.org

Historical Development and Evolution of Research on N-Substituted Beta-Alanines

The study of N-substituted beta-alanines is a specialized branch that grew out of the broader field of amino acid chemistry. Beta-alanine itself was first discovered in the early 20th century as a component of carnosine, a dipeptide found in muscle tissue. codeage.com For much of the 20th century, research centered on the biological roles of common amino acids as the building blocks of proteins. britannica.com

The evolution of research into modified beta-alanines can be outlined as follows:

Foundational Amino Acid Chemistry: Early work focused on the isolation and characterization of naturally occurring amino acids like beta-alanine. codeage.com

Rise of Surfactant Science: The development of synthetic surfactants prompted chemists to explore new molecular structures that could provide surface-active properties.

Creation of Amino Acid-Based Surfactants: Researchers began to synthesize derivatives of amino acids that combined the hydrophilic nature of the amino acid head group with a hydrophobic tail. This led to the creation of N-acyl amino acids and related compounds.

Focus on Beta-Alanine's Unique Properties: The distinct structure of beta-alanine, with its amino group on the beta-carbon, offered different chemical possibilities compared to alpha-amino acids. wikipedia.orgnih.gov This spurred interest in creating N-substituted derivatives for specific applications where unique spacing and charge distribution were beneficial. The synthesis of various β-substituted alanines has been achieved through methods like the Michael addition of nucleophiles to dehydroalanine (B155165) derivatives. rsc.org

Modern Research and Functional Polymers: Contemporary research has advanced significantly, moving beyond simple surfactants to the design of complex functional materials. The development of controllable polymerization techniques for N-substituted beta-alanine N-thiocarboxyanhydrides (β-NNTAs) represents a major step. chinesechemsoc.orgchinesechemsoc.org This allows for the convenient synthesis of poly(β-peptoid)s with diverse functionalities, which are being studied for applications as biomimetic scaffolds and antimicrobials. chinesechemsoc.orgresearchgate.netresearchgate.net

This progression highlights a shift from studying a naturally occurring molecule to strategically modifying it to create high-performance, functional materials for advanced scientific and industrial applications.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| beta-alanine |

| alpha-alanine |

| Carnosine |

| N-acyl amino acids |

| Dehydroalanine |

| Poly(β-peptoid)s |

Structure

3D Structure

Propriétés

IUPAC Name |

3-[2-carboxyethyl(octyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-2-3-4-5-6-7-10-15(11-8-13(16)17)12-9-14(18)19/h2-12H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMCEFRJPWTZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200637 | |

| Record name | N-(2-Carboxyethyl)-N-octyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-87-3 | |

| Record name | N-(2-Carboxyethyl)-N-octyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Carboxyethyl)-N-octyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Carboxyethyl)-N-octyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-carboxyethyl)-N-octyl-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Characterization Techniques for N 2 Carboxyethyl N Octyl Beta Alanine

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(2-Carboxyethyl)-N-octyl-beta-alanine and evaluating its purity. These methods provide detailed information about the compound's atomic composition, functional groups, and structural conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data for confirming the compound's intricate structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the various proton environments within the molecule are observed. The chemical shifts, signal multiplicities, and integration values are all instrumental in assigning specific protons to their respective positions. For instance, the protons of the octyl chain's methyl group would appear as a triplet at the most upfield region of the spectrum. The methylene protons adjacent to the nitrogen atom and those in the carboxyethyl and beta-alanine (B559535) moieties would exhibit more complex splitting patterns at downfield chemical shifts due to their differing electronic environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by identifying the different carbon environments. The carbonyl carbons of the two carboxyl groups would be expected to resonate at the most downfield chemical shifts. The various methylene carbons of the octyl chain and the beta-alanine and carboxyethyl groups would appear at distinct chemical shifts, allowing for a complete carbon skeleton assignment.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for a more in-depth analysis. COSY experiments reveal proton-proton coupling networks, helping to establish the connectivity of adjacent protons. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for both nuclei. These advanced NMR methods are invaluable for confirming the precise conformational and configurational arrangement of this compound.

Typical ¹H NMR Chemical Shift Assignments for this compound

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (octyl) | ~0.8-0.9 | Triplet |

| (CH₂)₆ (octyl) | ~1.2-1.4 | Multiplet |

| N-CH₂ (octyl) | ~2.5-2.7 | Multiplet |

| N-CH₂ (carboxyethyl) | ~2.8-3.0 | Triplet |

| CH₂-COOH (carboxyethyl) | ~2.4-2.6 | Triplet |

| N-CH₂ (beta-alanine) | ~3.0-3.2 | Triplet |

| CH₂-COOH (beta-alanine) | ~2.6-2.8 | Triplet |

Typical ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Group | Expected Chemical Shift (ppm) |

|---|---|

| COOH (carboxyethyl & beta-alanine) | ~170-180 |

| N-CH₂ (all) | ~40-60 |

| CH₂ (all other) | ~20-40 |

| CH₃ (octyl) | ~10-15 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and studying its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.

In a typical mass spectrum, the molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed, confirming the compound's molecular weight. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. Common fragmentation pathways for this molecule would involve the cleavage of the C-N bonds and the loss of the carboxyl groups. The analysis of these fragment ions allows for the verification of the different structural components of this compound.

Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₂₉NO₄ |

| Molecular Weight | 275.39 g/mol |

| [M+H]⁺ (Positive Ion Mode) | m/z 276.21 |

| [M-H]⁻ (Negative Ion Mode) | m/z 274.20 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the carboxylic acid groups. A strong absorption peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carbonyl groups. The C-H stretching vibrations of the octyl chain would be observed in the 2850-2960 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for a saturated compound like this compound, as it lacks significant chromophores that absorb in the UV-Vis range. However, it can be useful for detecting certain impurities that may possess UV-absorbing properties.

Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Alkyl) | 2850-2960 | Strong |

| C=O (Carboxylic Acid) | 1700-1730 | Strong |

| C-N | 1000-1250 | Medium |

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, identifying its presence, and quantifying its concentration.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Due to its low volatility and high polarity, this compound is not directly amenable to analysis by Gas Chromatography (GC). However, GC can be employed for the analysis of volatile impurities that may be present in the sample.

For the analysis of the compound itself, a derivatization step is necessary to convert it into a more volatile and thermally stable form. Esterification of the carboxylic acid groups, for example, by reaction with an alcohol in the presence of an acid catalyst, can produce a derivative suitable for GC analysis. This approach can be useful for specific applications, such as impurity profiling where volatile byproducts of the synthesis process are of interest.

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique indispensable for the analysis of this compound within complex matrices. This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for detecting and quantifying the compound at trace levels. mdpi.comunc.edu

The process begins with the chromatographic separation of the analyte from other components in a sample. Given the amphiphilic character of this compound, reversed-phase chromatography is often employed, where the nonpolar octyl chain interacts with a hydrophobic stationary phase. The elution is controlled by varying the polarity of the mobile phase.

Following separation, the analyte enters the mass spectrometer. In the first stage (MS1), the molecule is ionized, typically via electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is isolated. This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, breaking it into characteristic product ions. The second stage of mass analysis (MS2) separates and detects these product ions, generating a unique fragmentation pattern or "fingerprint" for the molecule. This high degree of specificity allows for unambiguous identification and quantification, even in the presence of co-eluting interfering substances. nih.govscripps.edu

The application of LC-MS/MS is crucial in various fields, such as in metabolomics to study its interaction in biological systems or in environmental analysis to monitor its presence and degradation. The technique's ability to provide both qualitative and quantitative data makes it a cornerstone for advanced research on this compound. mdpi.comunc.edunih.gov

| LC-MS/MS Parameter | Description | Typical Application for this compound |

| Chromatography Mode | Reversed-Phase or HILIC | Separation from polar and nonpolar interferences in biological or environmental samples. |

| Ionization Source | Electrospray Ionization (ESI) | Efficiently generates molecular ions ([M+H]⁺ or [M-H]⁻) for subsequent analysis. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for targeted quantification by monitoring specific precursor-to-product ion transitions. |

| Precursor Ion (m/z) | 274.19 (for [M+H]⁺) | The mass-to-charge ratio of the intact ionized molecule selected in the first mass analyzer. |

| Product Ions (m/z) | Fragmentation dependent | Characteristic fragments generated by CID, used for structural confirmation and quantification. |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

The compound crystallizes as a white solid. smolecule.com For analysis, a single crystal of high quality is irradiated with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice.

Analysis of this diffraction pattern allows for the calculation of an electron density map, from which the positions of the individual atoms can be deduced. For this compound, crystallographic studies reveal key structural features. The flexible octyl chain typically adopts an extended, all-trans conformation to minimize steric hindrance. smolecule.com The central tertiary nitrogen atom maintains a pyramidal geometry. smolecule.com

Crucially, the crystal packing is dominated by extensive hydrogen bonding networks formed between the carboxylic acid groups of adjacent molecules. smolecule.com These interactions dictate the formation of layered structures where the hydrophobic octyl chains are segregated from the hydrophilic, hydrogen-bonded regions, a direct consequence of the molecule's amphiphilic nature. smolecule.com

| Crystallographic Parameter | Value / Description | Reference |

| Molecular Formula | C₁₄H₂₇NO₄ | smolecule.comnih.gov |

| Molecular Weight | 273.37 g/mol | smolecule.comnih.gov |

| Physical State | White crystalline solid | smolecule.com |

| Key Structural Feature 1 | Extended all-trans conformation of the octyl chain | smolecule.com |

| Key Structural Feature 2 | Extensive intermolecular hydrogen bonding via carboxylic acid groups | smolecule.com |

| Resulting Crystal Structure | Layered assemblies separating hydrophobic and hydrophilic domains | smolecule.com |

Surface Science Characterization Techniques for Understanding Amphiphilic Assembly and Interfacial Behavior

The amphiphilic structure of this compound, containing both a water-insoluble octyl tail and a water-soluble head with two carboxyl groups, drives its tendency to adsorb at interfaces and to self-assemble into organized structures in solution. smolecule.com Various surface science techniques are employed to characterize this behavior.

Surface Tension Measurements: This fundamental technique is used to determine the critical micelle concentration (CMC) of the surfactant. By measuring the surface tension of aqueous solutions at varying concentrations, the point at which the molecules begin to aggregate into micelles is identified by a distinct break in the surface tension-versus-concentration curve.

Surface Force Apparatus (SFA): SFA directly measures the forces acting between two surfaces in a liquid medium. researchgate.net For this compound, this technique could be used to probe the forces between hydrophobic surfaces coated with an adsorbed layer of the molecule. Such measurements would reveal information about the layer thickness, adsorption kinetics, and the nature of the interaction forces (e.g., electrostatic, steric, or van der Waals), which are governed by the conformation of the adsorbed molecules and the charge on the carboxylic acid head groups. researchgate.net

Dynamic Light Scattering (DLS): DLS is used to determine the size and size distribution of micelles or other aggregates formed by the compound in solution. The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles, which is then correlated to their hydrodynamic radius.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the morphology of supramolecular assemblies. rsc.org For this compound and its derivatives, SEM can visualize the structures formed under different conditions (e.g., pH, concentration), which may include micelles, vesicles, or fibrillar structures. rsc.org

These techniques collectively provide a comprehensive understanding of the interfacial activity and self-assembly behavior that are central to the functionality of this compound as a surfactant.

| Technique | Information Obtained | Relevance to Amphiphilic Behavior |

| Surface Tensiometry | Critical Micelle Concentration (CMC), surface activity | Quantifies the efficiency and effectiveness of the molecule as a surfactant. |

| Surface Force Apparatus (SFA) | Inter-surface forces, adsorbed layer thickness | Characterizes the nature of interactions (repulsive/attractive) at interfaces coated with the molecule. researchgate.net |

| Dynamic Light Scattering (DLS) | Size and distribution of aggregates (e.g., micelles) | Determines the characteristics of self-assembled structures in solution. rsc.org |

| Scanning Electron Microscopy (SEM) | Morphology of supramolecular assemblies | Visualizes the macroscopic structures (fibers, vesicles) resulting from self-assembly. rsc.org |

Applications of N 2 Carboxyethyl N Octyl Beta Alanine in Advanced Materials and Biotechnology

Utilization in Surfactant and Emulsifier Systems for Specialized Formulations

The primary application of N-(2-Carboxyethyl)-N-octyl-beta-alanine stems from its function as a surface-active agent, or surfactant. chemicalbook.com Its unique molecular architecture makes it highly effective in formulations that require the mixing of immiscible phases, such as oil and water, and for modifying the surface properties of liquids.

Amphiphilic Properties in Aqueous and Non-Aqueous Media

The defining characteristic of this compound is its amphiphilic nature, meaning its structure possesses both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. The hydrophobic portion is the n-octyl group (an eight-carbon alkyl chain), while the hydrophilic part consists of the tertiary amine and two carboxyethyl groups.

This dual character dictates its behavior in different media. In aqueous solutions, the hydrophobic tails tend to avoid water, leading them to self-assemble at interfaces, such as the air-water or oil-water interface. This arrangement minimizes the unfavorable interaction between the hydrocarbon tails and water molecules. In non-aqueous, non-polar media, the molecule may orient itself in a reverse manner. This adaptability makes it soluble and functional in diverse formulations. A closely related compound with a longer dodecyl chain is noted for its solubility in both water and certain organic solvents, highlighting the versatility of this class of surfactants. dakenchem.com

Formulation Stability and Interfacial Phenomena in Complex Systems

In systems containing immiscible liquids, such as oil and water in an emulsion, there is a natural tendency for the liquids to separate to minimize the high-energy interface between them. uomustansiriyah.edu.iquobaghdad.edu.iq Surfactants like this compound stabilize these mixtures by reducing the interfacial tension. uobaghdad.edu.iq The molecule achieves this by adsorbing at the oil-water interface, orienting its hydrophobic octyl tail into the oil phase and its hydrophilic head into the water phase. smolecule.com

This creates a stable barrier that prevents the oil droplets from coalescing, thereby enhancing the stability of the formulation. dakenchem.com This function is crucial in products like creams and lotions, where it ensures a consistent and homogenous blend of oil and water phases. The ability of the molecule to effectively reduce the free energy of the system by interacting favorably with both phases is fundamental to its role as an emulsifier and stabilizer. smolecule.com

| Functional Property | Description | Relevant Applications |

| Surfactant | Reduces the surface tension of a liquid, allowing for easier spreading and wetting. dakenchem.com | Cleaning agents, detergents, industrial formulations. chemicalbook.com |

| Emulsifier | Stabilizes mixtures of immiscible liquids, such as oil and water, by reducing interfacial tension. dakenchem.com | Cosmetics, creams, lotions, industrial processes. dakenchem.com |

| Foaming Agent | Facilitates the formation of rich and stable foam. dakenchem.com | Shampoos, body washes, specialty cleaners. chemicalbook.comdakenchem.com |

| Hydrotrope | Enhances the solubility of other surfactants and components in a formulation, particularly in high-electrolyte or alkaline solutions. ingrecore.com | Industrial and institutional cleaners. ingrecore.com |

Role in Enhanced Detergency and Cleaning Mechanisms for Industrial and Household Applications

The effectiveness of this compound in cleaning formulations is a direct result of its surfactant properties. dakenchem.com The process of detergency involves several physicochemical phenomena, including wetting, emulsification, and solubilization of soil. researchgate.net

A key mechanism in the removal of oily and greasy soils is known as "roll-up". researchgate.net The surfactant lowers the surface tension at both the substrate/solution and the soil/solution interfaces. This change in forces causes the cleaning solution to wet the surface more effectively, lifting the soil from the substrate. researchgate.net The detached soil can then be broken down into smaller droplets and kept suspended in the cleaning solution through emulsification, preventing it from redepositing onto the clean surface. dakenchem.com This compound's ability to enhance cleaning efficiency by effectively breaking down grease and dirt makes it a valuable component in household cleaners like dishwashing liquids and surface cleaners, as well as in more demanding industrial cleaning agents. dakenchem.com

Integration into Biodegradable Materials and Bioplastics

The growing demand for environmentally sustainable materials has spurred research into biodegradable alternatives to conventional plastics. The properties of this compound, particularly its surfactant nature and inherent biodegradability, make it a compound of interest in the development of advanced biomaterials.

Polymeric Applications and Material Science Enhancements

In material science, amphiphilic molecules are explored for their potential in creating self-assembling materials and functionalizing nanomaterials. smolecule.com While specific research on the polymerization of this compound is not widely documented, its structural motifs are relevant. For example, similar amino acid-based amphiphilic compounds are studied for their ability to form structures like micelles or to act as templates or stabilizers in the synthesis of nanomaterials. smolecule.com

The presence of reactive carboxyl groups could theoretically allow it to be integrated into polyester or polyamide backbones, modifying the properties of the resulting polymer. Such an integration could enhance the polymer's surface properties, making it more hydrophilic or providing sites for further functionalization. In a related context, research has shown that amphiphilic graft copolymers can be synthesized from amino acid-based backbones to create biodegradable materials for applications like drug delivery. nih.gov This demonstrates a pathway where amino acid derivatives contribute to the creation of functional biopolymers.

Environmental Degradation Mechanisms of Derived Materials

A significant advantage of using amino acid-based surfactants like this compound is their potential for biodegradability. dakenchem.com Unlike some conventional surfactants that can persist in the environment, these compounds can be broken down by microorganisms into simpler, non-harmful substances.

Role as Solubilizing Agents in Pharmaceutical and Biotechnological Research

This compound and its derivatives are recognized for their amphiphilic properties, possessing both a hydrophobic octyl chain and a hydrophilic head group. This dual nature makes them effective surfactants and solubilizing agents in various scientific applications. In pharmaceutical and biotechnological research, this characteristic is leveraged to overcome challenges related to the poor aqueous solubility of many active compounds and proteins.

Enhancing Bioavailability of Poorly Soluble Compounds in Model Systems

The hydrophobic octyl tail of the molecule orients inward, creating a nonpolar microenvironment capable of encapsulating poorly water-soluble (lipophilic) drug molecules. The hydrophilic carboxyethyl and beta-alanine (B559535) components face outward, ensuring the entire micelle remains soluble in the aqueous medium. smolecule.com This process, known as micellar encapsulation, effectively increases the concentration of the dissolved drug, which can lead to improved absorption in preclinical models. While direct studies on the octyl derivative are limited, research on analogous compounds like N-(2-Carboxyethyl)-N-dodecyl-beta-alanine demonstrates this principle, showing the formation of stable micelles that can accommodate hydrophobic pharmaceuticals. smolecule.com This mechanism is a key strategy for improving the therapeutic potential of compounds that would otherwise be hindered by poor solubility. mdpi.com

Table 1: Mechanisms of Bioavailability Enhancement by Amphiphilic Compounds

| Mechanism | Description | Relevance to this compound |

| Micellar Solubilization | Formation of micelles that encapsulate hydrophobic drug molecules, increasing their solubility in aqueous environments. | The compound's amphiphilic structure with a hydrophobic octyl tail and hydrophilic head allows for spontaneous self-assembly into micelles. smolecule.com |

| Increased Surface Area | By reducing the particle size of a drug to the nanoscale within a formulation, the surface area available for dissolution is increased. | While not a direct particle size reduction method, encapsulation within micelles presents the drug in a highly dispersed form. |

| Membrane Permeability | Interaction with biological membranes to transiently increase their permeability, facilitating drug absorption. | The surfactant properties may allow for interaction with the lipid bilayer of cell membranes, potentially enhancing drug passage. smolecule.com |

Protein Solubilization and Membrane Protein Studies for Structural and Functional Analysis

Integral membrane proteins, which are embedded within the lipid bilayers of cells, play crucial roles in cellular signaling and transport. nih.govcam.ac.uk However, their hydrophobic nature makes them notoriously difficult to study, as they tend to aggregate and lose their native structure and function when removed from their membrane environment. mdpi.com

Detergents are essential tools for extracting these proteins and keeping them soluble for analysis. sigmaaldrich.com Zwitterionic surfactants, a class that includes this compound, are often preferred because they combine the advantages of ionic and non-ionic detergents. They are effective at disrupting the lipid membrane to release the protein while generally being milder than purely ionic detergents like SDS, thus better preserving the protein's three-dimensional structure (conformation). sigmaaldrich.com

The detergent molecules form a micelle-like shield around the hydrophobic transmembrane domains of the protein, replacing the native lipid bilayer and preventing aggregation in the aqueous buffer. qiagen.com This solubilization is a critical first step for a wide range of analytical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which are used to determine the protein's atomic structure. nih.gov Maintaining the protein's functional state also allows for activity assays and ligand-binding studies.

Table 2: Comparison of Detergent Classes for Membrane Protein Solubilization

| Detergent Class | Examples | Advantages | Disadvantages |

| Non-ionic | Dodecyl maltoside, Octyl glucoside | Generally mild and non-denaturing. sigmaaldrich.com | May have lower solubilization efficiency. sigmaaldrich.com |

| Ionic (Anionic/Cationic) | Sodium dodecyl sulfate (SDS) | Highly efficient at solubilization. sigmaaldrich.com | Often denatures the protein, causing loss of function. sigmaaldrich.com |

| Zwitterionic | FOS-Choline, N-alkyl-beta-alanines | Combines good solubilization efficiency with a lower tendency to denature proteins compared to ionic detergents. sigmaaldrich.com | Can be more denaturing than non-ionic detergents. sigmaaldrich.com |

Potential in Advanced Chemical Synthesis and Industrial Processes Beyond Consumer Products

While widely used in consumer goods, the unique properties of this compound also suggest potential applications in more specialized industrial and chemical synthesis processes.

Catalytic Roles or Reaction Medium Components in Organic Synthesis

The surfactant properties of this compound make it a candidate for use in biphasic catalysis, particularly as a phase-transfer catalyst. In reactions involving immiscible aqueous and organic phases, such a catalyst can transport a reactant from the aqueous phase into the organic phase where the reaction occurs, thereby increasing the reaction rate. The molecule's ability to form micelles can also create unique microreactors, where the hydrophobic core provides a nonpolar environment that can alter reaction pathways or enhance the rate of certain organic reactions. While specific, large-scale catalytic applications are not widely documented in literature, its fundamental properties are aligned with the principles used in micellar catalysis.

Metal Finishing and Anti-Corrosive Properties in Material Science

Derivatives of N-alkyl-beta-alanine have been identified as effective corrosion inhibitors, particularly for metal surfaces. google.com The mechanism of action involves the adsorption of the molecule onto the metal surface. The polar head group of this compound can interact with the metal, while the hydrophobic octyl tails form a dense, nonpolar film. This film acts as a protective barrier, isolating the metal from corrosive agents like water and oxygen.

In addition to providing a protective layer, these compounds also possess a cleaning action. google.com This dual functionality is highly valuable in metalworking and finishing processes, where a single formulation can be used to degrease a surface and simultaneously apply a protective anti-corrosion layer. By adjusting the formulation, the balance between cleaning efficacy and corrosion protection can be optimized to meet specific industrial requirements. google.com

Environmental Fate and Ecotoxicological Research of N 2 Carboxyethyl N Octyl Beta Alanine

Biodegradation Pathways and Kinetics in Various Environmental Compartments

Detailed studies specifically outlining the biodegradation pathways and kinetics of N-(2-Carboxyethyl)-N-octyl-beta-alanine in various environmental compartments such as soil, sediment, and water are not extensively available in peer-reviewed literature. However, as an amphoteric surfactant containing an alkyl chain and amino acid-like functional groups, its degradation is expected to proceed through mechanisms common to similar compounds.

Generally, the biodegradation of amphoteric surfactants is initiated by microbial activity. The alkyl chain is a likely point of initial attack, often through terminal oxidation followed by beta-oxidation, progressively shortening the carbon chain. The ether and amine linkages may be subject to cleavage by specific enzymes. The ultimate biodegradability will depend on the ability of microbial communities in a given environment to completely mineralize the molecule to carbon dioxide, water, and inorganic nitrogen.

The kinetics of biodegradation can be influenced by several factors including temperature, pH, oxygen availability, and the concentration of the compound. In aerobic environments, degradation is typically more rapid. The octyl chain's length suggests a moderate potential for sorption to organic matter in soil and sediment, which could affect its bioavailability and degradation rate.

Table 1: Postulated Biodegradation Susceptibility of this compound Moieties

| Molecular Moiety | Postulated Biodegradation Pathway | Environmental Factors Influencing Rate |

| Octyl Chain | Terminal Oxidation, Beta-Oxidation | Aerobic conditions, microbial community composition |

| Carboxyethyl Group | Cleavage, metabolism | pH, enzymatic activity |

| Beta-alanine (B559535) Group | Amine cleavage, mineralization | Nitrogen availability, microbial adaptation |

This table is based on general principles of surfactant biodegradation and not on specific studies of this compound.

Aquatic Environmental Monitoring and Detection Methodologies for Trace Contaminants

Specific, validated analytical methodologies for the routine monitoring and detection of this compound at trace levels in aquatic environments have not been widely published. However, general analytical techniques for amphoteric surfactants are applicable.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the separation, identification, and quantification of such compounds. The amphoteric nature of this compound allows for its detection in both positive and negative ion modes, depending on the pH of the mobile phase.

For trace analysis, a pre-concentration step is often necessary. Solid-phase extraction (SPE) with appropriate sorbents can be employed to isolate and concentrate the analyte from large volumes of water, thereby lowering the limits of detection. The choice of SPE sorbent and elution solvents would need to be optimized for the specific chemical properties of this compound.

Table 2: Potential Analytical Methodologies for Detection in Aquatic Environments

| Analytical Technique | Principle | Potential Advantages for this Compound |

| HPLC-MS/MS | Separation by chromatography followed by mass-to-charge ratio detection | High selectivity and sensitivity for unambiguous identification and quantification. |

| Solid-Phase Extraction (SPE) | Pre-concentration of analyte from water samples | Enables detection at environmentally relevant trace concentrations. |

This table outlines potential methods; specific method development and validation for this compound are required.

Comparative Ecotoxicity Studies with Related Amphiphilic Compounds and Environmental Impact Assessment

Direct ecotoxicity data for this compound is scarce. To infer its potential environmental impact, a comparative approach with other amphiphilic surfactants, particularly other N-alkyl-beta-alanines and betaines, is necessary.

The ecotoxicity of surfactants is often related to their ability to disrupt cell membranes. The length of the hydrophobic alkyl chain plays a crucial role, with toxicity generally increasing with chain length up to a certain point, after which decreased water solubility can limit bioavailability and apparent toxicity. The octyl chain of the subject compound suggests a moderate level of potential toxicity to aquatic organisms.

An environmental impact assessment would consider both the inherent toxicity of the compound and its environmental exposure, which is determined by its usage patterns, release rates, and environmental fate (persistence and partitioning). Given the lack of specific data, a comprehensive environmental impact assessment for this compound cannot be definitively completed at this time. Further research is needed to establish its acute and chronic toxicity to a range of aquatic organisms (e.g., algae, daphnids, and fish) to properly characterize its environmental risk.

Table 3: General Ecotoxicity Profile of Amphoteric Surfactants (for Comparative Context)

| Organism Type | Typical Endpoint | General Toxicity Range (mg/L) |

| Algae | Growth Inhibition (EC50) | 1 - 100 |

| Invertebrates (e.g., Daphnia) | Immobilization (EC50) | 1 - 100 |

| Fish | Acute Lethality (LC50) | 1 - 50 |

This data is generalized for amphoteric surfactants and does not represent specific findings for this compound. The actual toxicity of the subject compound may fall within or outside of these ranges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Carboxyethyl)-N-octyl-beta-alanine, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via a two-step process: (1) alkylation of β-alanine with octyl bromide under basic conditions, followed by (2) carboxyethylation using acrylic acid or its derivatives. Purity is ensured through iterative recrystallization in ethanol-water mixtures and validated via HPLC (High-Performance Liquid Chromatography) coupled with electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight (e.g., ~285 g/mol for the free acid form) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the alkyl chain attachment and carboxyethyl group placement. For example, ¹H NMR peaks at δ 1.2–1.4 ppm (octyl chain methylene groups) and δ 2.5–3.0 ppm (carboxyethyl protons) are diagnostic. Fourier-Transform Infrared (FTIR) spectroscopy can validate carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amine functionalities. Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns .

Q. How does the solubility profile of N-(2-Carboxyethyl)-N-ooctyl-beta-alanine vary with pH, and what methods are used to study this?

- Methodological Answer : Solubility is pH-dependent due to the carboxylic acid group (pKa ~4.5). Below pH 4, the compound is protonated and less soluble in water. Above pH 6, deprotonation increases solubility. Turbidimetric titration or dynamic light scattering (DLS) can quantify solubility transitions. For example, prepare solutions at varying pH (2–10) and measure absorbance at 600 nm to detect precipitation thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported critical micelle concentration (CMC) values using different measurement techniques?

- Methodological Answer : CMC discrepancies often arise from technique-specific sensitivities. Surface tension measurements (Wilhelmy plate method) may yield lower CMC values (~0.1–1 mM) compared to fluorescence spectroscopy (using pyrene as a probe, ~0.5–2 mM). To reconcile data, perform parallel experiments with both methods under identical conditions (temperature, ionic strength). Statistical tools like Bland-Altman analysis can quantify systematic biases .

Q. What computational approaches are used to model the molecular interactions of this compound with lipid bilayers?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM36 or GROMOS can model surfactant-lipid interactions. Key parameters include:

- System Setup : Embed the surfactant in a dipalmitoylphosphatidylcholine (DPPC) bilayer.

- Analysis : Calculate radial distribution functions (RDFs) to assess headgroup penetration and alkyl chain alignment. Free energy profiles (umbrella sampling) quantify insertion energetics. Validate simulations with experimental data from small-angle X-ray scattering (SAXS) .

Q. How does alkyl chain length (octyl vs. dodecyl) affect surfactant properties of beta-alanine derivatives, and how can this be systematically studied?

- Methodological Answer : Compare this compound with its dodecyl analog (CAS 17066-08-9). Key experiments:

- CMC Comparison : Use isothermal titration calorimetry (ITC) to measure aggregation thermodynamics.

- Micelle Morphology : Cryo-TEM or SAXS to determine micelle size/shape differences.

- Biological Impact : Hemolytic activity assays (e.g., RBC lysis at varying concentrations) to correlate chain length with biocompatibility. Data analysis via ANOVA identifies statistically significant trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.